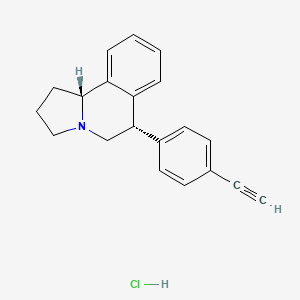

JNJ-7925476 hydrochloride

描述

属性

CAS 编号 |

109085-56-5 |

|---|---|

分子式 |

C20H20ClN |

分子量 |

309.8 g/mol |

IUPAC 名称 |

(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;hydrochloride |

InChI |

InChI=1S/C20H19N.ClH/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19;/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2;1H/t19-,20+;/m0./s1 |

InChI 键 |

GXNNAZBBJFEWBN-CMXBXVFLSA-N |

手性 SMILES |

C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24.Cl |

规范 SMILES |

C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

JNJ-7925476 trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline |

产品来源 |

United States |

Foundational & Exploratory

JNJ-7925476 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

JNJ-7925476 hydrochloride is a potent triple monoamine reuptake inhibitor, demonstrating high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Preclinical studies have established its efficacy in modulating central nervous system monoamine levels and have suggested its potential as an antidepressant. This technical guide provides an in-depth analysis of the mechanism of action of JNJ-7925476, detailing its in vitro and in vivo pharmacology. The document includes a summary of quantitative data, comprehensive experimental protocols for key studies, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound's primary mechanism of action is the simultaneous inhibition of SERT, NET, and DAT.[1] By blocking these transporters, the compound effectively increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, key neurotransmitters implicated in the pathophysiology of depression and other mood disorders.[2][3]

Signaling Pathway

The inhibition of monoamine reuptake by JNJ-7925476 initiates a cascade of downstream signaling events. The elevated synaptic levels of serotonin, norepinephrine, and dopamine lead to enhanced activation of their respective postsynaptic receptors. While direct downstream signaling studies for JNJ-7925476 are not extensively available, the known pathways associated with triple reuptake inhibitors involve alterations in gene expression and neuronal plasticity.[4] Chronic antidepressant treatment is often associated with changes in the expression of factors like brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and growth.[5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and in vivo transporter occupancy data for this compound.

In Vitro Transporter Binding Affinity

| Transporter | Ki (nM) |

| Serotonin (SERT) | 0.9 |

| Norepinephrine (NET) | 17 |

| Dopamine (DAT) | 5.2 |

| Table 1: In vitro binding affinities (Ki) of JNJ-7925476 for human monoamine transporters. Data from Aluisio et al., 2008.[1] |

In Vivo Transporter Occupancy in Rat Brain

| Transporter | ED50 (mg/kg, s.c.) |

| Serotonin (SERT) | 0.18 |

| Norepinephrine (NET) | 0.09 |

| Dopamine (DAT) | 2.4 |

| Table 2: In vivo transporter occupancy (ED50) of JNJ-7925476 in rat brain following subcutaneous administration. Data from Aluisio et al., 2008.[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of JNJ-7925476. These protocols are based on standard techniques in the field and are representative of the methods likely employed in the original studies.

In Vitro Radioligand Binding Assays

These assays are performed to determine the binding affinity of JNJ-7925476 to the serotonin, norepinephrine, and dopamine transporters.

Objective: To determine the inhibitory constant (Ki) of JNJ-7925476 for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [3H]citalopram (for SERT), [3H]nisoxetine (for NET), and [3H]WIN 35,428 (for DAT).

-

This compound of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of JNJ-7925476.

-

Equilibrium: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of JNJ-7925476 that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Transporter Occupancy Studies

These studies are conducted to determine the dose-dependent occupancy of the monoamine transporters in the brain by JNJ-7925476 in a living organism.

Objective: To determine the ED50 of JNJ-7925476 for SERT, NET, and DAT occupancy in the rat brain.

Materials:

-

Male Sprague-Dawley rats.

-

This compound dissolved in a suitable vehicle.

-

Radioligands for ex vivo autoradiography (e.g., a radiolabeled form of a selective ligand for each transporter).

-

Cryostat.

-

Phosphor imaging plates or autoradiography film.

-

Image analysis software.

Procedure:

-

Drug Administration: Administer various doses of JNJ-7925476 subcutaneously (s.c.) to different groups of rats. A control group receives the vehicle only.

-

Tissue Collection: At a predetermined time after drug administration (e.g., 1 hour), euthanize the rats and rapidly remove their brains.

-

Tissue Preparation: Freeze the brains and slice them into thin sections (e.g., 20 µm) using a cryostat. Mount the sections on microscope slides.

-

Ex Vivo Autoradiography: Incubate the brain sections with a radioligand specific for the transporter of interest.

-

Washing and Drying: Wash the slides to remove unbound radioligand and then dry them.

-

Imaging: Expose the slides to phosphor imaging plates or autoradiography film.

-

Data Analysis: Quantify the specific binding of the radioligand in brain regions rich in the target transporter (e.g., striatum for DAT, cortex for SERT and NET). Calculate the percentage of transporter occupancy for each dose of JNJ-7925476 relative to the vehicle-treated group. Determine the ED50 value by non-linear regression analysis.[6][7]

In Vivo Microdialysis

This technique is used to measure the extracellular levels of monoamine neurotransmitters in specific brain regions of freely moving animals following the administration of JNJ-7925476.

Objective: To measure the effect of JNJ-7925476 on extracellular levels of serotonin, norepinephrine, and dopamine in the rat prefrontal cortex.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

JNJ-79254e hydrochloride solution.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the prefrontal cortex of an anesthetized rat using a stereotaxic apparatus.[8] Allow the animal to recover.

-

Probe Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse it with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Basal Sample Collection: Collect several baseline dialysate samples to establish the basal extracellular neurotransmitter levels.

-

Drug Administration: Administer JNJ-7925476 (s.c.) to the rat.

-

Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin, norepinephrine, and dopamine.[8][9]

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the basal levels and plot the time course of the drug's effect.

References

- 1. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 3. Triple uptake inhibitors: therapeutic potential in depression and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdedge9-ma1.mdedge.com [mdedge9-ma1.mdedge.com]

- 5. ClinPGx [clinpgx.org]

- 6. In vivo autoradiography: visualization of stress-induced changes in opiate receptor occupancy in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

JNJ-7925476 Hydrochloride: An In-Depth Technical Overview of a Novel Triple Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7925476 hydrochloride is a potent, triple monoamine reuptake inhibitor that demonstrates high affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] Developed by Johnson & Johnson, this compound was investigated for its potential as an antidepressant, although it was never brought to market.[3] Preclinical studies in rodent models have indicated its ability to modulate central nervous system monoamine levels and exhibit antidepressant-like activity.[2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, presented with a focus on quantitative data and experimental methodologies.

Core Compound Information

| Identifier | Value |

| IUPAC Name | (6S,10bR)-6-(4-Ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline hydrochloride |

| CAS Number | 109085-56-5 (hydrochloride salt) |

| Molecular Formula | C₂₀H₂₀ClN |

| Molecular Weight | 309.84 g/mol |

| Chemical Structure | trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline hydrochloride |

Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound exerts its pharmacological effects by binding to and inhibiting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2][4] This inhibition blocks the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, leading to an increase in their extracellular concentrations in the brain.[2][5] The simultaneous enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission is the basis for its potential antidepressant effects.[5]

Quantitative Preclinical Data

In Vitro Transporter Binding Affinity

The binding affinity of JNJ-7925476 for human monoamine transporters was determined using radioligand binding assays.

| Transporter | Kᵢ (nM) |

| Serotonin Transporter (SERT) | 0.9 |

| Norepinephrine Transporter (NET) | 17 |

| Dopamine Transporter (DAT) | 5.2 |

| Data from in vitro studies with recombinant human transporters.[2] |

In Vivo Transporter Occupancy in Rats

The in vivo potency of JNJ-7925476 to occupy monoamine transporters in the rat brain was assessed following subcutaneous administration.

| Transporter | ED₅₀ (mg/kg) |

| Serotonin Transporter (SERT) | 0.18 |

| Norepinephrine Transporter (NET) | 0.09 |

| Dopamine Transporter (DAT) | 2.4 |

| Data from ex vivo autoradiography studies in rat brain.[2] |

In Vivo Pharmacodynamics in Rats

In vivo microdialysis studies in the rat cerebral cortex demonstrated a dose-dependent increase in the extracellular levels of serotonin, dopamine, and norepinephrine following subcutaneous administration of JNJ-7925476 (0.1-10 mg/kg).[2]

JNJ-7925476 exhibited potent antidepressant-like effects in the mouse tail suspension test.

| Test | Parameter | Value |

| Mouse Tail Suspension Test | ED₅₀ | 0.3 mg/kg, i.p. |

| Data from behavioral studies in mice.[2] |

Pharmacokinetics in Rats

Following subcutaneous administration in rats, JNJ-7925476 was rapidly absorbed into the plasma. Notably, brain concentrations of the compound were found to be approximately 7-fold higher than plasma concentrations, indicating excellent blood-brain barrier penetration.[2]

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies involving this compound are not publicly available. The following are generalized methodologies representative of the types of experiments conducted.

In Vitro Radioligand Binding Assay (General Protocol)

-

Preparation of Membranes: Membranes from cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are prepared.

-

Binding Reaction: The cell membranes are incubated with a specific radioligand for the respective transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of JNJ-7925476.

-

Incubation: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ values (the concentration of JNJ-7925476 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Ex Vivo Transporter Occupancy (General Protocol)

-

Dosing: Rats are administered various doses of this compound subcutaneously.

-

Tissue Collection: At a specified time point after dosing, the animals are euthanized, and their brains are rapidly removed and frozen.

-

Brain Sectioning: The frozen brains are sectioned using a cryostat.

-

Autoradiography: The brain sections are incubated with a saturating concentration of a specific radioligand for each transporter.

-

Washing: The sections are washed to remove unbound radioligand.

-

Imaging: The sections are apposed to a phosphor imaging plate or film to visualize the distribution and density of the radioligand binding.

-

Data Analysis: The transporter occupancy is determined by comparing the specific binding in drug-treated animals to that in vehicle-treated controls. The ED₅₀ is calculated from the dose-occupancy curve.

In Vivo Microdialysis (General Protocol)

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the cerebral cortex of anesthetized rats.

-

Recovery: The animals are allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the microdialysis probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Mouse Tail Suspension Test (General Protocol)

-

Dosing: Mice are administered this compound or vehicle intraperitoneally.

-

Acclimation: After a specified pretreatment time, the mice are brought to the testing room and allowed to acclimate.

-

Suspension: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot touch any surface.

-

Observation: The behavior of the mouse is recorded for a set period (typically 6 minutes).

-

Scoring: The duration of immobility (the time the mouse hangs passively without struggling) is measured.

-

Data Analysis: The mean duration of immobility for the drug-treated group is compared to the vehicle-treated group. A significant decrease in immobility time is indicative of antidepressant-like activity. The ED₅₀ is the dose that produces a 50% reduction in immobility.

Experimental Workflow and Logical Relationships

The preclinical development and characterization of a novel compound like this compound typically follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic studies.

Safety and Toxicology

Publicly available data on the preclinical safety and toxicology profile of this compound is limited. As the compound was not advanced to clinical trials, detailed safety information has not been disclosed. For triple reuptake inhibitors as a class, potential side effects can be associated with the stimulation of the three monoamine systems, though compounds with minimal off-target activity at other receptors (e.g., histaminergic, cholinergic, adrenergic) may have a more favorable tolerability profile.

Conclusion

This compound is a potent triple monoamine reuptake inhibitor with a well-characterized preclinical profile demonstrating high affinity for SERT, NET, and DAT, excellent brain penetration, and the ability to increase extracellular monoamine levels, leading to antidepressant-like effects in animal models. The quantitative data presented in this guide provide a valuable resource for researchers in the fields of neuroscience and drug development interested in the pharmacology of triple reuptake inhibitors. The lack of publicly available, detailed experimental protocols and safety data underscores the proprietary nature of this developmental compound.

References

- 1. Preclinical pharmacology of TP1, a novel potent triple reuptake inhibitor with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to JNJ-7925476 Hydrochloride: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7925476 hydrochloride is a potent triple monoamine reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This guide provides a comprehensive overview of its chemical structure, a detailed (though currently unavailable in public literature) synthesis pathway, and its mechanism of action. The information is intended to support researchers and professionals in the fields of neuroscience and drug development.

Chemical Structure and Properties

JNJ-7925476 is chemically known as trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline.[1] The hydrochloride salt form is typically used for research and development purposes.

| Property | Value | Source |

| IUPAC Name | (6S,10bR)-6-(4-Ethynylphenyl)-1H,2H,3H,5H,6H,10bH-pyrrolo[2,1-a]isoquinoline hydrochloride | [2] |

| CAS Number | 109085-56-5 (hydrochloride); 129540-12-1 (free base) | [2] |

| Molecular Formula | C₂₀H₁₉N · HCl | [2] |

| Molar Mass | 309.83 g/mol (hydrochloride); 273.38 g/mol (free base) | [2] |

Synthesis of this compound

It is known that the 4-ethynylphenyl group can be synthesized from a p-iodo precursor.[2] A plausible synthetic strategy, based on general knowledge of pyrroloisoquinoline synthesis, is outlined below. It is important to note that this is a proposed pathway and may not reflect the exact process used in its original synthesis.

A key precursor for the pyrroloisoquinoline core is 2-phenylpyrrolidine, which can be prepared from 4-chlorobutyronitrile.[3]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Note: The following protocols are hypothetical and based on general synthetic methods for similar compounds. They are for illustrative purposes only and have not been experimentally validated for the synthesis of JNJ-7925476.

Step 1: Synthesis of the Pyrrolo[2,1-a]isoquinoline Core

A common method for constructing the pyrrolo[2,1-a]isoquinoline scaffold is through a multi-component reaction involving an isoquinoline derivative, a bromo- or chloro-substituted carbonyl compound, and a dipolarophile. Another approach is the Pictet-Spengler reaction followed by further cyclization.

Step 2: Introduction of the 4-Iodophenyl Group

The 6-aryl substituent can be introduced via a Grignard reaction or a Suzuki coupling of a suitable boronic acid with a halogenated pyrroloisoquinoline intermediate.

Step 3: Sonogashira Coupling to form the Ethynylphenyl Group

The 4-ethynylphenyl moiety is typically installed via a Sonogashira coupling reaction between the 6-(4-iodophenyl)-pyrrolo[2,1-a]isoquinoline intermediate and a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Step 4: Salt Formation

The final hydrochloride salt is formed by treating the free base of JNJ-7925476 with a solution of hydrochloric acid in an appropriate solvent, such as ether or ethanol.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound exerts its pharmacological effects by acting as a triple reuptake inhibitor.[1] It binds to and blocks the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][4] This inhibition of reuptake leads to an increase in the extracellular concentrations of these three key neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.

Caption: Mechanism of action of this compound.

Pharmacological Data

JNJ-7925476 is a potent inhibitor of all three monoamine transporters, with a degree of selectivity.

| Parameter | SERT | NET | DAT | Source |

| Binding Affinity (Kᵢ, nM) | 0.9 | 17 | 5.2 | [1] |

| In Vivo Occupancy (ED₅₀, mg/kg, rat brain) | 0.18 | 0.09 | 2.4 | [1][4] |

In vivo studies in rats have demonstrated that subcutaneous administration of JNJ-7925476 leads to a rapid and dose-dependent increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the cerebral cortex.[1] The compound also showed significant antidepressant-like activity in the mouse tail suspension test, with an ED₅₀ of 0.3 mg/kg (i.p.).[1]

Conclusion

This compound is a well-characterized triple monoamine reuptake inhibitor with a potent in vitro and in vivo pharmacological profile. While the specific, detailed synthesis protocol is not publicly available, the general synthetic approaches to the pyrrolo[2,1-a]isoquinoline scaffold are well-documented. Its mechanism of action, involving the simultaneous enhancement of serotonin, norepinephrine, and dopamine neurotransmission, makes it a valuable tool for research in the field of depression and other neuropsychiatric disorders. Further investigation and disclosure of its detailed synthesis would be beneficial for the scientific community to fully explore its therapeutic potential.

References

- 1. WO2003014117A1 - 3-substituted pyrrolo[2.1-a]isoquinoline derivatives - Google Patents [patents.google.com]

- 2. Novel 5, 6-Dihydropyrrolo[2,1-a]isoquinolines as Scaffolds for Synthesis of Lamellarin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8394789B2 - (Dihydro)pyrrolo[2,1-α]isoquinolines - Google Patents [patents.google.com]

JNJ-7925476 Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7925476 hydrochloride is a potent and selective triple reuptake inhibitor (TRI) that demonstrates high affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[] Developed by Johnson & Johnson, this pyrroloisoquinoline derivative has been investigated for its potential as an antidepressant, though it has not been marketed.[2] This technical guide provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to determine these characteristics.

Chemical Identity:

| Compound Name | This compound |

| Full Chemical Name | (6S,10bR)-6-(4-Ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline hydrochloride |

| CAS Number | 109085-56-5 |

| Molecular Formula | C₂₀H₁₉N • HCl |

| Molecular Weight | 309.83 g/mol |

Mechanism of Action

This compound functions as a triple reuptake inhibitor by blocking the serotonin, norepinephrine, and dopamine transporters. This inhibition of reuptake leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This multimodal mechanism of action has been explored for its potential to offer a broader spectrum of antidepressant efficacy compared to more selective agents.

References

JNJ-7925476 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and relevant experimental methodologies for JNJ-7925476 hydrochloride, a potent triple monoamine reuptake inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development.

Chemical Properties and Identification

This compound is the hydrochloride salt of JNJ-7925476, a novel pyrroloisoquinoline derivative. It was first synthesized and characterized by Bruce E. Maryanoff and his team. While the compound showed promise as an antidepressant, it was never commercially marketed.[1][2]

| Property | Value | Reference |

| CAS Number | 109085-56-5 | [1] |

| Free Base CAS Number | 129540-12-1 | [1] |

| Molecular Formula | C₂₀H₂₀ClN | [BOC Sciences] |

| Molecular Weight | 309.84 g/mol | [BOC Sciences] |

| IUPAC Name | (6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline hydrochloride | [1] |

| Synonyms | JNJ-7925476 HCl, trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline hydrochloride | |

| Physical Properties | Data on specific physical properties such as melting point, boiling point, and solubility are not readily available in published literature. |

Pharmacological Profile

JNJ-7925476 is a triple reuptake inhibitor (TRI), meaning it blocks the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This mechanism of action leads to an increase in the extracellular concentrations of these monoamines, thereby enhancing neurotransmission in pathways implicated in mood regulation.

In Vitro Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of JNJ-7925476 for the human serotonin, norepinephrine, and dopamine transporters.

| Transporter | Ki (nM) |

| Serotonin (hSERT) | 0.9 |

| Norepinephrine (hNET) | 16.6 |

| Dopamine (hDAT) | 5.2 |

Data sourced from studies on human transporters.

In Vivo Potency

The in vivo efficacy of JNJ-7925476 has been demonstrated in rat models, with the following median effective dose (ED₅₀) values for transporter occupancy in the brain.

| Transporter (Rat Brain) | ED₅₀ (mg/kg, s.c.) |

| Norepinephrine (NET) | 0.09 |

| Serotonin (SERT) | 0.18 |

| Dopamine (DAT) | 2.4 |

Signaling Pathway

As a triple reuptake inhibitor, this compound's primary mechanism of action is the blockade of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters located on the presynaptic neuron. This inhibition prevents the reabsorption of the respective neurotransmitters from the synaptic cleft, leading to their prolonged presence and increased interaction with postsynaptic receptors.

Experimental Protocols

a. Synthesis of Pyrroloisoquinoline Core Structure

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the pyrroloisoquinoline scaffold, as pioneered by Maryanoff and coworkers, generally involves the reaction of a substituted 2-phenylpyrrolidine with a suitable cyclizing agent. Precursors such as 4-chlorobutyronitrile and diphenylacetonitrile have been utilized in the synthesis of related compounds.

A generalized synthetic approach is outlined below. It is important to note that this is a representative workflow and specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of JNJ-7925476.

b. In Vivo Microdialysis for Neurotransmitter Monitoring

To assess the in vivo effects of this compound on extracellular neurotransmitter levels, microdialysis is a key technique. A detailed protocol specific to JNJ-7925476 is not published; however, a general experimental workflow is described below.

References

JNJ-7925476 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Potent Triple Reuptake Inhibitor

JNJ-7925476 hydrochloride is a potent triple monoamine reuptake inhibitor, a class of compounds that block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the central nervous system.[1] This simultaneous action on three key neurotransmitter systems has been a focus of research for developing next-generation antidepressants with potentially broader efficacy and a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).[1] This technical guide provides a comprehensive overview of JNJ-7925476, including its in vitro and in vivo pharmacological profile, and detailed experimental protocols for its characterization.

Core Pharmacological Data

The following tables summarize the key quantitative data for JNJ-7925476, demonstrating its high affinity for all three monoamine transporters and its in vivo efficacy in preclinical models.

Table 1: In Vitro Transporter Binding Affinities (Ki)

| Transporter | Ki (nM) |

| Serotonin Transporter (SERT) | 0.9 |

| Norepinephrine Transporter (NET) | 17 |

| Dopamine Transporter (DAT) | 5.2 |

Data sourced from in vitro characterization studies.[1]

Table 2: In Vivo Transporter Occupancy in Rat Brain (ED50)

| Transporter | ED50 (mg/kg, s.c.) |

| Serotonin Transporter (SERT) | 0.18 |

| Norepinephrine Transporter (NET) | 0.09 |

| Dopamine Transporter (DAT) | 2.4 |

ED50 values represent the dose required to achieve 50% occupancy of the respective transporter in the rat brain.[1]

Table 3: In Vivo Antidepressant-like Efficacy

| Behavioral Assay | Species | ED50 (mg/kg, i.p.) |

| Mouse Tail Suspension Test | Mouse | 0.3 |

This value indicates the dose at which JNJ-7925476 produced a 50% reduction in immobility time, a measure of antidepressant-like effect.[1]

Mechanism of Action: Triple Reuptake Inhibition

JNJ-7925476 exerts its pharmacological effects by binding to SERT, NET, and DAT, thereby blocking the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft. This leads to an increased concentration and prolonged activity of these neurotransmitters at the postsynaptic receptors.

Preclinical Evaluation Workflow

The characterization of a novel triple reuptake inhibitor like JNJ-7925476 typically follows a structured preclinical workflow, progressing from in vitro screening to in vivo functional and behavioral assays.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize JNJ-7925476. These are representative protocols based on standard practices in the field.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of JNJ-7925476 for the human serotonin, norepinephrine, and dopamine transporters.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Non-specific binding competitors: Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET), GBR 12909 (10 µM for DAT).

-

This compound dissolved in DMSO and serially diluted in assay buffer.

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or non-specific binding competitor (for non-specific binding) or JNJ-7925476 dilution.

-

50 µL of the appropriate radioligand (at a concentration near its Kd).

-

100 µL of the cell membrane preparation (typically 10-50 µg of protein).

-

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of JNJ-7925476.

-

Determine the IC50 value (the concentration of JNJ-7925476 that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Ex Vivo Transporter Occupancy by Autoradiography

Objective: To determine the in vivo potency (ED50) of JNJ-7925476 in occupying SERT, NET, and DAT in the rat brain.

Materials:

-

Male Sprague-Dawley rats.

-

This compound dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).

-

Radioligands for ex vivo binding (e.g., a high-affinity ligand for each transporter).

-

Cryostat.

-

Microscope slides.

-

Incubation buffers and wash buffers.

-

Phosphor imaging screens and a scanner.

Procedure:

-

Drug Administration:

-

Administer various doses of JNJ-7925476 (and a vehicle control group) to rats via subcutaneous (s.c.) injection.

-

-

Tissue Collection:

-

At a predetermined time after dosing (e.g., 1 hour), euthanize the rats and rapidly dissect the brains.

-

Freeze the brains in isopentane cooled with dry ice.

-

-

Cryosectioning:

-

Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.

-

Mount the sections onto microscope slides.

-

-

Autoradiographic Binding:

-

Incubate the brain sections with a saturating concentration of the appropriate radioligand.

-

Wash the sections to remove unbound radioligand.

-

Dry the sections.

-

-

Imaging and Analysis:

-

Expose the slides to a phosphor imaging screen.

-

Scan the screen to create a digital image of the radioligand binding.

-

Quantify the signal intensity in specific brain regions rich in the target transporters (e.g., striatum for DAT, thalamus for NET, various cortical regions for SERT).

-

Calculate the percentage of transporter occupancy for each dose by comparing the specific binding in drug-treated animals to that in vehicle-treated animals.

-

Determine the ED50 value by plotting transporter occupancy against the dose of JNJ-7925476.

-

In Vivo Microdialysis for Extracellular Neurotransmitter Measurement

Objective: To measure the effect of JNJ-7925476 on extracellular levels of serotonin, norepinephrine, and dopamine in the rat cerebral cortex.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

This compound.

Procedure:

-

Surgery and Probe Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the desired brain region (e.g., the prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

-

Administer JNJ-7925476 (s.c.) and continue to collect dialysate samples for several hours.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using HPLC-ED.

-

-

Data Analysis:

-

Quantify the concentration of each monoamine in the dialysate samples.

-

Express the post-drug concentrations as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time.

-

Mouse Tail Suspension Test

Objective: To assess the antidepressant-like activity of JNJ-7925476 in mice.[2]

Materials:

-

Male C57BL/6 mice.

-

This compound dissolved in a suitable vehicle.

-

Tail suspension apparatus (a chamber where the mouse can be suspended by its tail).

-

Adhesive tape.

-

Video recording equipment and analysis software (or a trained observer).

Procedure:

-

Drug Administration:

-

Administer various doses of JNJ-7925476 (and a vehicle control group) to mice via intraperitoneal (i.p.) injection.

-

-

Test Procedure:

-

At a set time after injection (e.g., 30-60 minutes), suspend each mouse individually by its tail from a hook or bar in the test chamber using adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.

-

Record the behavior of the mouse for a fixed period, typically 6 minutes.

-

-

Behavioral Scoring:

-

Measure the total time the mouse remains immobile during the test period. Immobility is defined as the absence of any movement except for respiration.

-

-

Data Analysis:

-

Calculate the average immobility time for each treatment group.

-

Compare the immobility times of the drug-treated groups to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Determine the ED50 value, the dose that produces a 50% reduction in immobility.

-

Conclusion

This compound is a potent triple reuptake inhibitor with high affinity for SERT, NET, and DAT. In vivo studies have demonstrated its ability to occupy these transporters in the brain, leading to increased extracellular levels of the corresponding monoamines and antidepressant-like effects in behavioral models. The detailed protocols provided in this guide offer a framework for the comprehensive preclinical evaluation of JNJ-7925476 and other novel triple reuptake inhibitors.

References

In Vitro Binding Profile of JNJ-7925476 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinities of JNJ-7925476 hydrochloride, a potent triple monoamine reuptake inhibitor. The information presented herein is intended to support further research and development efforts within the scientific community.

Core Binding Affinities

This compound is a selective and potent inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] Its primary mechanism of action is the simultaneous blockade of these three monoamine transporters, which leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synapse.[1][2] This triple reuptake inhibition is the basis for its potential therapeutic applications.

The in vitro binding affinities of JNJ-7925476 for its primary targets have been determined through radioligand binding assays, revealing a high affinity for all three transporters.

Table 1: In Vitro Binding Affinities of JNJ-7925476

| Target | Ki (nM) |

| Serotonin Transporter (SERT) | 0.9 |

| Dopamine Transporter (DAT) | 5.2 |

| Norepinephrine Transporter (NET) | 17 |

Data sourced from a 2008 publication in Neuropharmacology.[1]

Signaling Pathway and Mechanism of Action

JNJ-7925476 acts as a competitive inhibitor at the binding sites of SERT, NET, and DAT. By occupying these sites, it prevents the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing neurotransmission.

Caption: Mechanism of action of JNJ-7925476 as a triple reuptake inhibitor.

Experimental Protocols

The determination of in vitro binding affinities for compounds like JNJ-7925476 typically involves radioligand binding assays. The following is a generalized protocol for such an assay targeting a specific monoamine transporter.

Radioligand Binding Assay for Monoamine Transporters

1. Membrane Preparation:

-

Cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and harvested.

-

The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a specific radioligand for the transporter of interest (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT), and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor for the respective transporter.

-

The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

3. Detection and Data Analysis:

-

Following incubation, the membranes are harvested by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a radioligand binding assay.

References

JNJ-7925476 Hydrochloride: A Technical Overview of Monoamine Transporter Occupancy

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7925476 hydrochloride is a novel triple monoamine reuptake inhibitor, a class of compounds that block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This simultaneous action on three key neurotransmitter systems involved in mood regulation has positioned such compounds as potential therapeutic agents for depression and other psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical data on JNJ-7925476's occupancy of these monoamine transporters, detailing the experimental methodologies used to characterize its profile.

Core Data Summary

The following tables summarize the quantitative data on the in vitro binding affinity and in vivo transporter occupancy of JNJ-7925476 in preclinical models.

Table 1: In Vitro Binding Affinity of JNJ-7925476 for Monoamine Transporters

| Transporter | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | 0.9 |

| Norepinephrine Transporter (NET) | 17 |

| Dopamine Transporter (DAT) | 5.2 |

Data sourced from Aluisio et al., 2008.[1]

Table 2: In Vivo Monoamine Transporter Occupancy of JNJ-7925476 in Rats

| Transporter | Occupancy (ED50, mg/kg) |

| Serotonin Transporter (SERT) | 0.18 |

| Norepinephrine Transporter (NET) | 0.09 |

| Dopamine Transporter (DAT) | 2.4 |

Data reflects subcutaneous administration in rats and is sourced from Aluisio et al., 2008.[1]

Signaling Pathway and Mechanism of Action

JNJ-7925476 exerts its effects by binding to the allosteric sites of SERT, NET, and DAT, thereby inhibiting the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling.

Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of JNJ-7925476 for SERT, NET, and DAT.

Methodology:

-

Tissue Preparation: Membranes are prepared from cells stably expressing the human recombinant serotonin, norepinephrine, or dopamine transporters, or from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).

-

Radioligands: Specific radioligands are used to label the transporters:

-

SERT: [³H]Citalopram or [³H]Paroxetine

-

NET: [³H]Nisoxetine or [³H]Mazindol

-

DAT: [³H]WIN 35,428 or [³H]GBR-12935

-

-

Incubation: A constant concentration of the radioligand is incubated with the membrane preparations in the presence of varying concentrations of JNJ-7925476.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of JNJ-7925476 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ex Vivo Autoradiography for Transporter Occupancy

Objective: To determine the in vivo occupancy of SERT, NET, and DAT by JNJ-7925476 at different doses (ED50).

Methodology:

-

Animal Dosing: Rats are administered various doses of this compound subcutaneously.

-

Tissue Collection: At a specified time after dosing, animals are euthanized, and their brains are rapidly removed and frozen.

-

Cryosectioning: The frozen brains are sliced into thin sections (10-20 µm) using a cryostat.

-

Radioligand Incubation: The brain sections are incubated with a specific radioligand for each transporter (as listed in the in vitro assay protocol).

-

Washing: Non-specifically bound radioligand is removed by washing the sections in buffer.

-

Imaging: The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.

-

Data Analysis: The density of the signal in specific brain regions is quantified. The percentage of transporter occupancy for each dose is calculated by comparing the signal in drug-treated animals to that in vehicle-treated controls. The ED50 is the dose that produces 50% occupancy.

Human Transporter Occupancy Studies (Positron Emission Tomography - PET)

While no specific PET imaging data for JNJ-7925476 in humans has been publicly released, the following outlines the standard methodology for such a study, which is crucial for translating preclinical findings to clinical development.

Objective: To determine the relationship between plasma concentrations of JNJ-7925476 and the occupancy of SERT, NET, and DAT in the living human brain.

Methodology:

-

Subject Recruitment: Healthy human volunteers are recruited for the study.

-

Radiotracer Administration: A specific PET radiotracer for each transporter is administered intravenously. Examples include:

-

SERT: [¹¹C]DASB

-

NET: [¹¹C]MRB or [¹⁸F]FMeNER-D₂

-

DAT: [¹¹C]PE2I or [¹¹C]cocaine

-

-

Baseline Scan: A PET scan is performed to measure the baseline binding of the radiotracer to the transporters.

-

Drug Administration: A single oral dose of this compound is administered.

-

Post-Dose Scan: A second PET scan is conducted after a specific time interval to measure the displacement of the radiotracer by JNJ-7925476.

-

Blood Sampling: Blood samples are collected throughout the study to determine the plasma concentration of JNJ-7925476.

-

Data Analysis: The reduction in radiotracer binding after drug administration is used to calculate the percentage of transporter occupancy. The relationship between plasma drug concentration and transporter occupancy is then modeled to estimate the plasma concentration required for 50% occupancy (EC50).

Conclusion

This compound demonstrates potent and selective binding to all three major monoamine transporters, with a distinct in vivo occupancy profile in preclinical models. The methodologies outlined in this guide represent the standard for characterizing the interaction of novel compounds with these critical CNS targets. While human data is not available in the public domain, the established protocols for PET imaging provide a clear path for the clinical evaluation of JNJ-7925476's transporter occupancy, a vital step in its development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for JNJ-7925476 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7925476 is a potent triple monoamine reuptake inhibitor, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] Developed by Johnson & Johnson, this compound has demonstrated antidepressant-like activity in preclinical models.[1] These application notes provide a comprehensive overview of the experimental protocols for the in vitro and in vivo characterization of JNJ-7925476 hydrochloride, including its binding affinity, transporter occupancy, and effects on extracellular monoamine levels. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | JNJ 7925476, JNJ7925476 HCl |

| Mechanism of Action | Triple Monoamine Reuptake Inhibitor (TRI) |

| Molecular Formula | C₂₀H₂₀ClN |

| Molecular Weight | 309.84 g/mol |

| Solubility | Soluble in DMSO (10 mM) |

| Storage | Store as a solid powder at -20°C for long-term stability. |

In Vitro Characterization: Monoamine Transporter Binding Affinity

JNJ-7925476 is a potent inhibitor of SERT, NET, and DAT.[1] The binding affinity of this compound for these transporters is determined through radioligand binding assays.

Quantitative Data: Binding Affinity (Ki)

The following table summarizes the in vitro binding affinities of JNJ-7925476 for human monoamine transporters.

| Transporter | Kᵢ (nM) |

| Serotonin Transporter (SERT) | 0.9 |

| Norepinephrine Transporter (NET) | 17 |

| Dopamine Transporter (DAT) | 5.2 |

Data sourced from Aluisio et al., 2008.[1]

Experimental Protocol: Radioligand Binding Assay

This protocol describes a representative method for determining the binding affinity of this compound for SERT, NET, and DAT using a competitive radioligand binding assay.

1. Materials and Reagents:

-

Membrane Preparations: Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands:

-

For SERT: [³H]-Citalopram or [³H]-Paroxetine

-

For NET: [³H]-Nisoxetine or [³H]-Tomoxetine

-

For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935

-

-

This compound: Prepare a stock solution in DMSO and serial dilutions in assay buffer.

-

Non-specific Binding (NSB) Ligand: A high concentration of a known non-radiolabeled inhibitor for each transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail

-

96-well plates, glass fiber filters, cell harvester, and scintillation counter.

2. Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to ~80-90% confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.

3. Assay Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of NSB ligand, and 100 µL of membrane preparation.

-

JNJ-7925476 Competition: 50 µL of radioligand, 50 µL of JNJ-7925476 dilution, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the average NSB counts from the average total binding counts.

-

Determine the concentration of JNJ-7925476 that inhibits 50% of specific binding (IC₅₀) by non-linear regression analysis of the competition curve.

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Characterization

The in vivo activity of this compound has been assessed through transporter occupancy studies and by measuring its effect on extracellular monoamine levels in the brain.

Quantitative Data: In Vivo Transporter Occupancy (ED₅₀)

The following table shows the median effective dose (ED₅₀) of JNJ-7925476 required to occupy 50% of the monoamine transporters in the rat brain.

| Transporter | ED₅₀ (mg/kg, s.c.) |

| Serotonin Transporter (SERT) | 0.18 |

| Norepinephrine Transporter (NET) | 0.09 |

| Dopamine Transporter (DAT) | 2.4 |

Data sourced from Aluisio et al., 2008.[1]

Experimental Protocol: In Vivo Transporter Occupancy (Ex Vivo Autoradiography)

This protocol outlines a representative method for determining the in vivo transporter occupancy of this compound in the rat brain.

1. Animal Dosing:

-

Administer various doses of this compound (or vehicle) subcutaneously (s.c.) to rats.

-

At the time of peak plasma/brain concentration (predetermined from pharmacokinetic studies), proceed to the next step.

2. Radioligand Administration:

-

Administer a suitable radioligand for ex vivo autoradiography intravenously (i.v.). The choice of radioligand will depend on the transporter being studied (e.g., a radiolabeled form of a selective ligand for SERT, NET, or DAT).

3. Brain Tissue Collection and Preparation:

-

At a specific time point after radioligand administration, euthanize the animals and rapidly excise the brains.

-

Freeze the brains in isopentane cooled with dry ice.

-

Section the brains into thin coronal sections (e.g., 20 µm) using a cryostat.

-

Mount the sections on microscope slides.

4. Autoradiography:

-

Expose the brain sections to a phosphor imaging screen or autoradiographic film.

-

After an appropriate exposure time, scan the imaging screen or develop the film.

5. Data Analysis:

-

Quantify the radioactivity in specific brain regions rich in the target transporter (e.g., striatum for DAT, hippocampus for SERT, locus coeruleus for NET).

-

Calculate the percentage of transporter occupancy for each dose of JNJ-7925476 by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.

-

Determine the ED₅₀ value from the dose-response curve.

Experimental Protocol: In Vivo Microdialysis for Extracellular Monoamine Levels

This protocol describes a representative method for measuring the effect of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in the rat cerebral cortex.

1. Surgical Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the cerebral cortex (e.g., prefrontal cortex). Stereotaxic coordinates should be determined from a rat brain atlas.

-

Secure the guide cannula with dental cement and allow the animal to recover for several days.

2. Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (s.c.) and continue collecting dialysate samples.

3. Sample Analysis (HPLC-ECD):

-

Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

The HPLC system should be equipped with a column suitable for monoamine separation.

-

The electrochemical detector is set at an oxidizing potential to detect the monoamines.

4. Data Analysis:

-

Quantify the concentration of each monoamine in the dialysate samples by comparing the peak areas to those of known standards.

-

Express the post-drug monoamine levels as a percentage of the average baseline levels.

-

Plot the time course of the effect of JNJ-7925476 on extracellular monoamine levels.

In Vivo Behavioral Pharmacology

The antidepressant-like effects of JNJ-7925476 have been demonstrated in the mouse tail suspension test.

Quantitative Data: Mouse Tail Suspension Test (ED₅₀)

| Assay | ED₅₀ (mg/kg, i.p.) |

| Mouse Tail Suspension Test | 0.3 |

Data sourced from Aluisio et al., 2008.[1]

Experimental Protocol: Mouse Tail Suspension Test

This protocol provides a representative method for assessing the antidepressant-like activity of this compound.

1. Animal Preparation:

-

Use male C57BL/6 mice.

-

Administer this compound (or vehicle) intraperitoneally (i.p.) at various doses.

-

Allow for a pretreatment period (e.g., 30-60 minutes) before testing.

2. Test Procedure:

-

Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be in a position where it cannot escape or hold onto nearby surfaces.

-

The duration of the test is typically 6 minutes.

-

Record the behavior of the mouse, either manually by a trained observer or using an automated video tracking system.

3. Data Analysis:

-

Measure the total duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for respiration.

-

Compare the immobility time of the JNJ-7925476-treated groups to the vehicle-treated group.

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Calculate the ED₅₀ value from the dose-response curve.

Signaling Pathway

JNJ-7925476 acts by blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft, thereby increasing their concentrations and enhancing neurotransmission.

Conclusion

This compound is a potent triple monoamine reuptake inhibitor with a well-characterized in vitro and in vivo pharmacological profile. The protocols outlined in these application notes provide a framework for researchers to further investigate the properties of this and similar compounds in the context of antidepressant drug discovery and development.

References

Application Notes and Protocols for JNJ-7925476 Hydrochloride in In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of JNJ-7925476 hydrochloride, a potent triple monoamine uptake inhibitor, in rodent models. The included protocols are based on established methodologies to facilitate experimental design and execution.

Mechanism of Action

JNJ-7925476 is a triple reuptake inhibitor (TRI), also known as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It simultaneously blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] This blockade leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the central nervous system, which is believed to be the mechanism underlying its potential therapeutic effects, such as antidepressant activity.[1][2]

The signaling pathway for JNJ-7925476's mechanism of action is depicted below:

Caption: Mechanism of action of this compound.

Pharmacokinetic Profile in Rodents

In vivo studies in rats have demonstrated that JNJ-7925476 is rapidly absorbed following subcutaneous administration.[2] Notably, brain concentrations of the compound are approximately 7-fold higher than plasma concentrations, indicating excellent blood-brain barrier penetration.[2]

Table 1: Pharmacokinetic Parameters of JNJ-7925476 in Rats

| Parameter | Value | Species | Administration |

| Absorption | Rapid | Rat | Subcutaneous |

| Brain/Plasma Ratio | ~7 | Rat | Subcutaneous |

In Vivo Efficacy in Rodent Models

JNJ-7925476 has shown efficacy in established rodent models of depression. Specifically, it has demonstrated antidepressant-like activity in the mouse tail suspension test and has been shown to increase extracellular levels of monoamines in the rat cerebral cortex.[2]

Table 2: In Vivo Efficacy of JNJ-7925476 in Rodents

| Model | Species | Administration | Dose Range | Key Finding |

| Microdialysis | Rat | Subcutaneous | 0.1-10 mg/kg | Dose-dependent increase in extracellular serotonin, norepinephrine, and dopamine in the cerebral cortex.[2] |

| Tail Suspension Test | Mouse | Intraperitoneal | 0.3 mg/kg (ED₅₀) | Potent antidepressant-like activity.[2] |

Table 3: Transporter Occupancy of JNJ-7925476 in Rat Brain

| Transporter | ED₅₀ (mg/kg) |

| SERT | 0.18[2] |

| NET | 0.09[2] |

| DAT | 2.4[2] |

Experimental Protocols

Protocol 1: In Vivo Microdialysis in Rats

This protocol describes the procedure for measuring extracellular monoamine levels in the rat cerebral cortex following administration of this compound.

Experimental Workflow:

Caption: Workflow for in vivo microdialysis experiment.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., saline, 20% hydroxypropyl-beta-cyclodextrin)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12, 4 mm membrane)

-

Perfusion solution (artificial cerebrospinal fluid)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Animal Preparation and Surgery:

-

Anesthetize the rat using an appropriate anesthetic.

-

Secure the animal in a stereotaxic apparatus.

-

Implant a guide cannula targeting the cerebral cortex. Coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

-

Sample Collection:

-

Collect baseline dialysate samples for a defined period (e.g., 3-4 consecutive 20-minute fractions).

-

Administer this compound or vehicle subcutaneously.

-

Continue collecting dialysate fractions for a predetermined post-administration period (e.g., 3-4 hours).

-

-

Sample Analysis:

-

Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using an HPLC-ECD system.

-

Quantify the neurotransmitter levels by comparing them to standard curves.

-

Express the results as a percentage of the baseline levels.

-

Protocol 2: Mouse Tail Suspension Test

This protocol outlines the procedure for assessing the antidepressant-like effects of this compound in mice.

Experimental Workflow:

Caption: Workflow for the mouse tail suspension test.

Materials:

-

Male C57BL/6 mice (20-25g)

-

This compound

-

Vehicle (e.g., saline)

-

Tail suspension apparatus (a chamber that allows the mouse to be suspended by its tail)

-

Adhesive tape

-

Stopwatch or automated scoring software

Procedure:

-

Animal Acclimatization:

-

Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

-

Drug Administration:

-

Administer this compound or vehicle via intraperitoneal injection.

-

Allow for a pre-test period of 30-60 minutes for the drug to take effect.

-

-

Tail Suspension:

-

Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by its tail from a hook in the suspension chamber. The mouse's head should be approximately 10-20 cm from the floor.

-

-

Scoring:

-

Record the duration of immobility for a set period, typically 6 minutes.

-

Immobility is defined as the absence of any movement, except for minor movements necessary for respiration.

-

Scoring can be done manually by a trained observer or using an automated video tracking system.

-

-

Data Analysis:

-

Calculate the total time of immobility for each mouse.

-

Compare the immobility times between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

-

References

Application Notes and Protocols for JNJ-7925476 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical administration and dosage of JNJ-7925476 hydrochloride, a potent triple monoamine reuptake inhibitor. The information is compiled from published preclinical data. JNJ-79254al research and was never marketed for clinical use.

Mechanism of Action

JNJ-7925476 is a triple reuptake inhibitor that blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This inhibition leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the central nervous system, which is the basis for its potential antidepressant effects.[1]

Caption: Mechanism of action of JNJ-7925476.

Data Presentation

The following tables summarize the quantitative data available for JNJ-7925476 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Transporter Binding Affinity

| Transporter | Ki (nM) |

|---|---|

| Serotonin Transporter (SERT) | 0.9 |

| Norepinephrine Transporter (NET) | 17 |

| Dopamine Transporter (DAT) | 5.2 |

Data from Aluisio et al., 2008.[1]

Table 2: In Vivo Transporter Occupancy in Rat Brain

| Transporter | Administration Route | ED50 (mg/kg) |

|---|---|---|

| Serotonin Transporter (SERT) | Subcutaneous (s.c.) | 0.18 |

| Norepinephrine Transporter (NET) | Subcutaneous (s.c.) | 0.09 |

| Dopamine Transporter (DAT) | Subcutaneous (s.c.) | 2.4 |

Data from Aluisio et al., 2008.[1]

Table 3: In Vivo Behavioral Efficacy in Mice

| Test | Administration Route | ED50 (mg/kg) |

|---|---|---|

| Tail Suspension Test | Intraperitoneal (i.p.) | 0.3 |

Data from Aluisio et al., 2008.[1]

Table 4: Preclinical Administration and Dosage Summary

| Species | Administration Route | Dose Range | Observed Effect |

|---|---|---|---|

| Rat | Subcutaneous (s.c.) | 0.1 - 10 mg/kg | Dose-dependent increase in extracellular serotonin, norepinephrine, and dopamine in the cerebral cortex.[1] |

| Mouse | Intraperitoneal (i.p.) | Not specified (ED50 = 0.3 mg/kg) | Potent antidepressant-like activity in the tail suspension test.[1] |

Experimental Protocols

The following are representative protocols for the key experiments conducted to characterize JNJ-7925476. These are based on standard methodologies and the information available from the published abstract.

Protocol 1: In Vivo Microdialysis for Extracellular Neurotransmitter Levels in Rats

Objective: To measure the effect of JNJ-7925476 on extracellular levels of serotonin, norepinephrine, and dopamine in the rat brain.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or a solution containing DMSO, PEG300, and Tween 80)

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the cerebral cortex.

-

Allow the animal to recover for several days post-surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes to establish a stable baseline.

-

-

Drug Administration:

-

Administer this compound subcutaneously at the desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle.

-

-

Sample Collection:

-

Continue to collect dialysate samples at the same regular intervals for a defined period post-administration (e.g., 3-4 hours).

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for serotonin, norepinephrine, and dopamine concentrations using a validated HPLC-ED method.

-

Express the results as a percentage change from the baseline neurotransmitter levels.

-

Protocol 2: Ex Vivo Autoradiography for Transporter Occupancy in Rats

Objective: To determine the in vivo occupancy of SERT, NET, and DAT by JNJ-7925476 in the rat brain.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats

-

Radioligands specific for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT)

-

Cryostat

-

Microscope slides

-

Phosphor imaging plates or film cassettes

-

Image analysis software

Procedure:

-

Drug Administration:

-

Administer this compound subcutaneously at a range of doses to different groups of rats. A vehicle group serves as the control (0% occupancy).

-

-

Tissue Collection:

-

At a specified time after drug administration (e.g., 60 minutes), euthanize the rats and rapidly extract the brains.

-

Flash-freeze the brains in isopentane cooled with dry ice.

-

-

Cryosectioning:

-

Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.

-

Mount the sections onto microscope slides.

-

-

Autoradiography:

-